molecular formula C12H10N2O3 B6524584 6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one CAS No. 942007-85-4

6-(2H-1,3-benzodioxol-5-yl)-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B6524584
CAS No.: 942007-85-4
M. Wt: 230.22 g/mol
InChI Key: SVEXPKHWPAKCSZ-UHFFFAOYSA-N
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Description

The compound is an organic molecule that contains a pyridazine ring (a six-membered ring with two nitrogen atoms), a benzodioxole group (a benzene ring fused to a 1,3-dioxole ring), and a methyl group attached to the pyridazine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridazine ring, possibly through a condensation reaction or a cyclization reaction. The benzodioxole group could be introduced through a coupling reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the benzodioxole group, and the methyl group. The exact three-dimensional structure would depend on the specific arrangement of these groups in the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific functional groups present in the molecule. For example, the pyridazine ring might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence of the pyridazine ring, the benzodioxole group, and the methyl group .

Future Directions

Future research on this compound could involve studying its synthesis, its physical and chemical properties, and its potential biological activity. This could include in vitro and in vivo studies to evaluate its potential therapeutic effects .

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3/c1-14-12(15)5-3-9(13-14)8-2-4-10-11(6-8)17-7-16-10/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEXPKHWPAKCSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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